molecular formula C22H21ClN4O2S B2809743 N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-09-2

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2809743
CAS No.: 1251704-09-2
M. Wt: 440.95
InChI Key: YOYCPAJBNMCOKD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the acetamide group. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of triazolo-pyridine sulfonamides, characterized by a complex structure that includes a triazole ring fused with a pyridine moiety and a sulfonamide group. The molecular formula is C22H21ClN4O2SC_{22}H_{21}ClN_4O_2S, and its structural features contribute to its biological activity.

Antitumor Activity

Research Findings:
Recent studies have highlighted the antitumor potential of compounds related to triazolo[4,3-a]pyridines. For instance, derivatives of this compound have demonstrated inhibitory effects on various cancer cell lines at concentrations as low as 105M10^{-5}M . The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Case Studies:

  • A study published in 2009 reported that certain substituted triazolo[4,3-a]pyrimidines exhibited significant growth inhibition against a range of cancer cell lines. The findings suggest that modifications in the chemical structure can enhance the potency of these compounds .
  • Another investigation into novel triazolo[4,3-a]pyridine sulfonamides showed promising results in preclinical models, indicating their potential as effective anticancer agents .

Antifungal Activity

The compound has also been included in screening libraries for antifungal agents. Its activity against fungal pathogens is attributed to its ability to disrupt fungal cell wall synthesis and interfere with essential metabolic processes.

Research Findings:

  • In vitro studies have shown that derivatives of triazolo-pyridine sulfonamides possess antifungal properties against various strains, suggesting their viability as candidates for developing new antifungal therapies .

Synthesis and Derivatives

Synthetic Pathways:
The synthesis of N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves several key steps:

  • Chlorosulfonation reactions are often utilized to introduce the sulfonamide group effectively.
  • Alkylation reactions with appropriate aryl halides allow for the introduction of substituents that enhance biological activity .

Table 1: Summary of Synthesis Methods

StepReaction TypeReagents/ConditionsYield (%)
1ChlorosulfonationChlorosulfonic acid + thionyl chloride70–82
2AlkylationBenzyl chlorides + triethylamine84–91

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide include other indole derivatives with various substituents. Examples include:

  • N-(2,5-difluorophenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
  • N-(2,5-difluorophenyl)-2-[6-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H21ClN4O2S
  • IUPAC Name : this compound
  • SMILES Notation : CCc1nnc2n1cccc2S(N(Cc1c(C)cccc1)c1cccc(Cl)c1)(=O)=O

Antimalarial Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. A virtual library of compounds was screened against Plasmodium falciparum, leading to the identification of several promising candidates. Notably, compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range (e.g., IC50 = 2.24 μM for one hit) suggesting effective inhibition of malaria parasite growth .

Antibacterial and Antifungal Properties

Triazolopyridine derivatives are known for their antibacterial and antifungal activities. The sulfonamide group enhances these properties by interacting with bacterial enzymes crucial for folate synthesis. Compounds within this class have shown effectiveness against various bacterial strains and fungi .

Anti-inflammatory and Anticancer Properties

The compound's structure suggests potential anti-inflammatory activity, which has been observed in related triazolo derivatives. For instance, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF7 and HCT116, with IC50 values indicating potent antiproliferative effects . The mechanism often involves the inhibition of specific kinases that regulate cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeExample CompoundIC50 (μM)Reference
Antimalarial3-Ethyl-N-(3-fluorobenzyl)2.24
AntibacterialTriazolopyridine derivativeVaries
AntifungalVarious sulfonamide derivativesVaries
AnticancerN-(3-chlorophenyl) derivative0.39

Case Study: Antimalarial Screening

A case study conducted by researchers at the University of Antwerp focused on the synthesis and evaluation of novel triazolo[4,3-a]pyridine sulfonamides. The study utilized molecular docking techniques to predict interactions with falcipain-2, a key enzyme in the malaria life cycle. The synthesized compounds were tested in vitro against Plasmodium falciparum, revealing that modifications to the triazole scaffold significantly impacted biological activity .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(11-6-12-26(21)22)30(28,29)27(19-10-5-9-18(23)14-19)15-17-8-4-7-16(2)13-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCPAJBNMCOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC(=C3)C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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